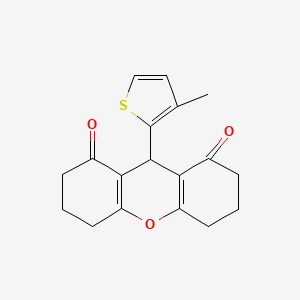
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as D609, is a small molecule inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). It was first synthesized in 1989 by a group of researchers led by Dr. David J. Hanahan at the University of California, San Francisco. Since then, D609 has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibits PC-PLC by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (PCho). This results in decreased levels of DAG and downstream signaling molecules such as protein kinase C (PKC), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can inhibit cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells. In vivo studies have shown that 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its specificity for PC-PLC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have off-target effects on other enzymes such as phospholipase A2 (PLA2) and sphingomyelinase (SMase), which may complicate interpretation of results. Additionally, 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of more potent and selective inhibitors of PC-PLC based on the structure of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. Another area of research is the investigation of the role of PC-PLC in various disease states, including cancer, inflammation, and neurodegenerative disorders. Finally, the use of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a therapeutic agent in preclinical and clinical trials is an area of active investigation.
Synthesemethoden
The synthesis of 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the condensation of 2-acetylfuran with 3-methylthiophene in the presence of sodium methoxide, followed by cyclization with phthalic anhydride in the presence of sulfuric acid. The resulting product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used as a research tool to investigate the role of PC-PLC in various cellular processes. PC-PLC is known to be involved in the regulation of cell growth, differentiation, and apoptosis. 9-(3-methyl-2-thienyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to inhibit PC-PLC activity in a dose-dependent manner, leading to altered cellular signaling pathways and downstream effects.
Eigenschaften
IUPAC Name |
9-(3-methylthiophen-2-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-10-8-9-22-18(10)17-15-11(19)4-2-6-13(15)21-14-7-3-5-12(20)16(14)17/h8-9,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNUSSRVJOTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
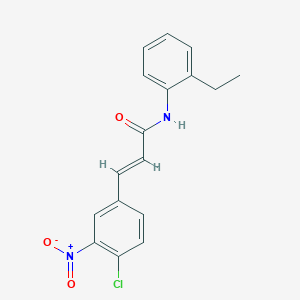
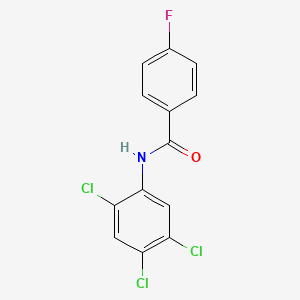
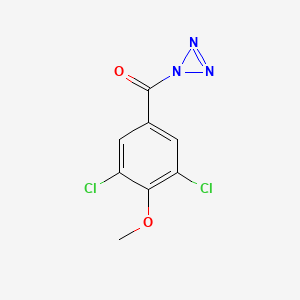
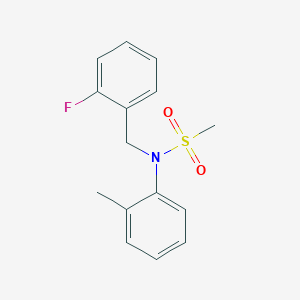
![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)
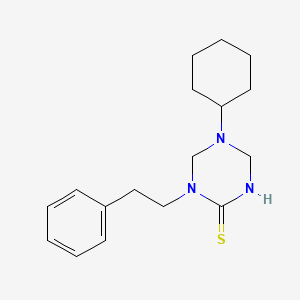
![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
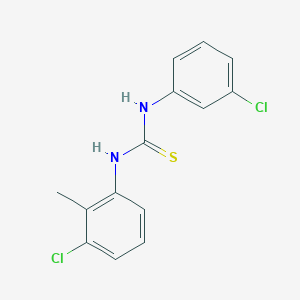
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)